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Introduction

Riboswitches are non-coding RNA elements that regulate gene expression in response to
binding specific small molecule metabolites. The preQ1 riboswitch, one of the smallest known
riboswitches, controls the biosynthesis and transport of preQ1 (pre-queuosinel), a precursor to
the hypermodified nucleoside queuosine (Q).[1] The binding of preQ1 induces a significant
conformational change in the riboswitch's secondary and tertiary structure, modulating
downstream gene expression, typically at the level of transcription termination or translation
initiation.[1][2]

Selective 2'-hydroxyl acylation analyzed by primer extension and sequencing (SHAPE-Seq) is
a powerful high-throughput technique used to probe RNA structures at single-nucleotide
resolution. This method utilizes chemical probes that preferentially acylate flexible or single-
stranded nucleotides, providing insights into the local nucleotide dynamics. By comparing the
SHAPE reactivity profile of the preQ1 riboswitch in the presence and absence of its cognate
ligand, researchers can precisely map the structural rearrangements that govern its regulatory
activity. These insights are invaluable for understanding the fundamental principles of RNA
folding and recognition, and for the rational design of novel antimicrobial agents that target
these regulatory RNAs.
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Principle of SHAPE-Seq in Probing preQ1 Riboswitch
Dynamics

SHAPE-Seq combines structure-selective chemical modification with next-generation
sequencing. The core principle involves treating the RNA of interest, in this case, the preQ1
riboswitch, with a SHAPE reagent such as 1-methyl-7-nitroisatoic anhydride (1M7) or N-
methylisatoic anhydride (NMIA). These reagents react with the 2'-hydroxyl group of the ribose
sugar in conformationally flexible nucleotides. The sites of modification act as blocks to reverse
transcriptase during cDNA synthesis. The resulting cDNA library, therefore, has a distribution of
lengths corresponding to the positions of modified nucleotides. High-throughput sequencing of
this library allows for the quantification of modification frequency at each nucleotide, which is
represented as a "SHAPE reactivity" score. A high reactivity score indicates a flexible, likely
single-stranded region, while a low score suggests a constrained nucleotide, likely involved in
base-pairing or other interactions.

By performing SHAPE-Seq on the preQ1 riboswitch under two conditions—apo (without preQ1)
and holo (with preQ1)—a differential reactivity profile (ASHAPE) can be generated. This profile
highlights the specific nucleotides that undergo a change in flexibility upon ligand binding,
thereby revealing the precise structural changes that lead to the "on" or "off" state of the
riboswitch.

Data Presentation: Quantitative Analysis of preQ1-
Induced Structural Changes

The primary quantitative output of a SHAPE-Seq experiment is the nucleotide-resolution
reactivity spectrum. This data can be effectively summarized in tables to compare the
conformational states of the preQ1 riboswitch. Below is a representative summary of differential
SHAPE reactivity (Ap) for the Thermoanaerobacter tengcongensis (Tte) preQ1-I riboswitch, as
described in the literature.[3] The Ap values are calculated by subtracting the SHAPE reactivity
in the apo state from the holo state (Holo - Apo). A positive Ap indicates an increase in flexibility
upon preQ1 binding, while a negative Ap signifies a decrease in flexibility (i.e., increased
structure or protection).

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7641330/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. . . Interpretation of
Nucleotide Position Region Ap (Holo - Apo)
Structural Change

Increased rigidity,
Al3 Loop L2 Negative likely due to stacking

interactions

Increased rigidity,
C15 Loop L2 Negative direct involvement in

preQ1 binding

N ] Stabilization of the
u21 S1-L3 Transition Negative
pseudoknot structure

- ) Stabilization of the
u22 S1-L3 Transition Negative
pseudoknot structure

. ] Stabilization of the
A23 S1-L3 Transition Negative
pseudoknot structure

Increased base
C9 anti-Shine-Dalgarno Negative pairing in the
pseudoknot

Increased base
Al0 anti-Shine-Dalgarno Negative pairing in the
pseudoknot

Sequestration of the
A32 Shine-Dalgarno Negative Shine-Dalgarno

sequence

Sequestration of the
G33 Shine-Dalgarno Negative Shine-Dalgarno

sequence

Note: This table is a representative summary based on published findings. The actual Ap
values can be obtained from the raw sequencing data, which is often deposited in public
archives such as the Sequence Read Archive (SRA) under accession codes like SRX7726568,
SRX7726569, etc., for detailed analysis.[4]
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Experimental Protocols
l. In Vitro Transcription of the preQ1 Riboswitch RNA

This protocol describes the synthesis of the preQ1 riboswitch RNA from a DNA template.

Materials:

Linearized plasmid DNA or PCR-generated DNA template containing the preQ1 riboswitch
sequence downstream of a T7 promoter.

e T7 RNA polymerase

e Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

e Transcription buffer (40 mM Tris-HCI pH 8.0, 6 mM MgCI2, 10 mM DTT, 2 mM spermidine)

o RNase-free DNase |

¢ RNase-free water

o Denaturing polyacrylamide gel (6-8%)

e Urea

e TBE buffer

o Gel loading buffer Il (e.g., Thermo Fisher AM8546G)

e Elution buffer (300 mM sodium acetate, 1 mM EDTA)

» Ethanol (100% and 70%)

Procedure:

o Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the
following reaction at room temperature:

o Transcription Buffer (10X): 2 uL
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o NTP mix (10 mM each): 2 pL

o Linear DNA template (0.5-1.0 pg): X pL

o T7 RNA Polymerase: 2 pL

o RNase-free water: to a final volume of 20 uL

e |ncubation: Incubate the reaction at 37°C for 2-4 hours.

o DNase Treatment: Add 1 pL of RNase-free DNase | to the reaction and incubate at 37°C for

15 minutes to digest the DNA template.

e RNA Purification:

[¢]

Add an equal volume of gel loading buffer Il to the transcription reaction.
Heat the sample at 95°C for 3-5 minutes and then place on ice.

Load the sample onto a denaturing polyacrylamide gel.

Run the gel until the desired RNA size is adequately resolved.

Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., SYBR
Gold).

Excise the RNA band from the gel.

RNA Elution and Precipitation:

Crush the gel slice and soak it in elution buffer overnight at 4°C with gentle agitation.
Separate the supernatant from the gel fragments.

Precipitate the RNA by adding 3 volumes of ice-cold 100% ethanol and incubating at
-20°C for at least 1 hour.

Centrifuge at high speed to pellet the RNA.
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o Wash the pellet with 70% ethanol and air dry.

o Resuspend the purified RNA in RNase-free water.

Quantification and Quality Control: Determine the concentration and purity of the RNA using
a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA on a denaturing gel.

Il. SHAPE-Seq Probing of the preQ1 Riboswitch

This protocol outlines the chemical modification of the preQ1 riboswitch RNA in its apo and

holo states.

Materials:

Purified preQ1 riboswitch RNA

preQ1 ligand (e.g., 7-aminomethyl-7-deazaguanine)

RNA folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)

SHAPE reagent (e.g., 1M7 in anhydrous DMSO)

Control solvent (anhydrous DMSO)

Stop solution (e.g., containing EDTA)

Ethanol and sodium acetate for precipitation

Procedure:

RNA Renaturation:

o Dilute the purified preQ1 riboswitch RNA to the desired concentration (e.g., 1-2 pmol) in
RNase-free water.

o Heat at 95°C for 2 minutes, then place on ice for 2 minutes to denature.

o Add folding buffer and incubate at 37°C for 20 minutes to allow the RNA to refold.
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» Ligand Binding (for Holo State):
o Prepare two aliquots of the refolded RNA.

o To one aliquot (holo sample), add the preQ1 ligand to a final concentration that ensures
saturation (typically 5-10 times the Kd).

o To the other aliquot (apo sample), add an equivalent volume of the ligand solvent (e.qg.,
water).

o Incubate both samples at 37°C for 10 minutes to allow for ligand binding.
o SHAPE Modification:

o Prepare four reactions in total:

Apo (+) SHAPE reagent

Apo (-) control (DMSO)

Holo (+) SHAPE reagent

Holo (-) control (DMSO)

o Add the SHAPE reagent (e.g., 1M7) to the (+) reactions to a final concentration of ~6.5
mM.

o Add an equivalent volume of DMSO to the (-) control reactions.
o Incubate at 37°C for a short period (e.g., 5 minutes for 1M7).
e Quenching and RNA Precipitation:
o Stop the modification reaction by adding a quenching/stop solution.
o Precipitate the RNA from all four reactions using ethanol and sodium acetate.

o Resuspend the purified, modified RNA in RNase-free water.
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lll. Reverse Transcription and Library Preparation

This protocol describes the generation of a cDNA library for next-generation sequencing.
Materials:
o Modified preQ1 riboswitch RNA from the previous step
e Reverse transcription primer with an Illumina adapter tail
» Reverse transcriptase (e.g., SuperScript IlI)
e dNTPs
 First-strand buffer
» Single-stranded DNA ligase (e.g., CircLigase)
e lllumina adapter B
o PCR amplification reagents (high-fidelity DNA polymerase)
e PCR primers compatible with lllumina sequencing
e AMPure XP beads for purification
Procedure:
» Reverse Transcription:
o Anneal the reverse transcription primer to the modified RNA.

o Perform reverse transcription using a suitable reverse transcriptase. The enzyme will stall
one nucleotide 3' to the site of 2'-O-adduct formation.

e RNA Hydrolysis: Degrade the RNA template using alkaline hydrolysis.

o cDNA Purification: Purify the resulting cDNA using a suitable method (e.g., ethanol
precipitation or column purification).
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» Adapter Ligation: Ligate the second lllumina adapter to the 3' end of the single-stranded
cDNA using a single-stranded DNA ligase.

 Library Amplification: Amplify the cDNA library by PCR using primers that anneal to the
adapter sequences. Use a minimal number of cycles to avoid amplification bias.

e Library Purification and Quantification: Purify the final library using AMPure XP beads to
remove primer-dimers and other contaminants. Quantify the library and assess its quality
using a Bioanalyzer or similar instrument.

IV. Data Analysis

The sequencing data is processed through a bioinformatic pipeline to calculate SHAPE
reactivities.

Software:

e Aread trimming and quality control tool (e.g., FastQC, Trimmomatic)
e Asequence alignment tool (e.g., Bowtie2, STAR)

o A SHAPE-Seq analysis package (e.g., Spats, SHAPEmapper)
Pipeline Overview:

o Demultiplexing and Quality Control: Separate reads based on barcodes (if multiplexing was
used) and assess read quality. Trim adapter sequences and low-quality bases.

o Alignment: Align the processed reads to the known preQ1 riboswitch reference sequence.

e Reactivity Calculation: The analysis software counts the number of reverse transcription
stops at each nucleotide position for both the (+) and (-) reactions. The reactivity for each
nucleotide is then calculated by subtracting the background stops in the (-) reaction from the
stops in the (+) reaction and normalizing the data.

» Differential Analysis: Calculate the ASHAPE reactivity (Ap) by subtracting the apo reactivity
profile from the holo reactivity profile.
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» Structural Modeling: Use the calculated SHAPE reactivities as pseudo-energy constraints in
RNA secondary structure prediction software (e.g., RNAstructure) to generate a more
accurate model of the preQ1 riboswitch structure in both its apo and holo states.

Visualizations
preQ1 Riboswitch Conformational Switching

The following diagram illustrates the conformational change of a preQ1 riboswitch upon ligand
binding, leading to the sequestration of the Shine-Dalgarno (SD) sequence and inhibition of
translation.
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Caption: Conformational change of the preQ1 riboswitch upon ligand binding.

SHAPE-Seq Experimental Workflow

This diagram outlines the key steps in a SHAPE-Seq experiment, from RNA preparation to data
analysis.
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Caption: Overview of the SHAPE-Seq experimental and bioinformatic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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